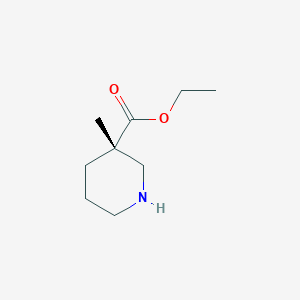

(S)-Ethyl 3-methylpiperidine-3-carboxylate

Description

Contextualization of Piperidine (B6355638) Derivatives in Advanced Organic Chemistry

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net This structural unit is not only prevalent in a vast array of natural products, particularly alkaloids, but also serves as a privileged scaffold in the design of synthetic pharmaceuticals. nih.govencyclopedia.pub Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating their versatility and importance in drug discovery. nih.govencyclopedia.pub Their significance stems from the piperidine ring's ability to adopt a stable chair conformation, which can be strategically substituted to present functional groups in well-defined three-dimensional orientations, thereby facilitating precise interactions with biological targets. researchgate.net

The development of novel synthetic methodologies to access substituted piperidines is a major focus in organic chemistry. ajchem-a.com Research efforts are directed towards creating efficient, cost-effective, and stereoselective routes to these valuable compounds. ajchem-a.com Synthetic strategies include the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and various cycloaddition and multicomponent reactions. nih.govmdpi.com The biological properties of piperidine derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring, making the regioselective and stereoselective synthesis of these compounds a critical area of investigation. researchgate.net

Significance of Chirality in Substituted Piperidine Systems

Chirality, or the "handedness" of a molecule, plays a pivotal role in the function of substituted piperidine systems, particularly in the context of their biological activity. thieme-connect.com When a piperidine ring is substituted, it can create one or more stereocenters, leading to the existence of enantiomers or diastereomers. These stereoisomers, while having the same chemical formula and connectivity, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. thieme-connect.com This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one stereoisomer of a chiral molecule.

The introduction of a chiral center in a piperidine ring can significantly enhance the potency and selectivity of a drug candidate. thieme-connect.com For instance, changing the substitution site from a symmetric position to a chiral one can markedly improve a compound's activity. thieme-connect.com Consequently, a central challenge and an area of intense research in synthetic chemistry is the development of asymmetric routes to produce enantiomerically pure piperidines. nih.gov Methodologies such as chiral resolution, the use of chiral auxiliaries, and enantioselective catalysis are employed to control the absolute stereochemistry of the piperidine scaffold. nih.govontosight.ai Accessing these enantiopure building blocks is crucial for the development of new therapeutics with improved efficacy and reduced side effects. nih.govacs.org

Overview of (S)-Ethyl 3-methylpiperidine-3-carboxylate's Research Relevance as a Chemical Entity

This compound is a chiral heterocyclic compound that serves as a specialized building block in organic synthesis. Its structure is characterized by a piperidine ring substituted at the 3-position with both a methyl group and an ethyl carboxylate group. This arrangement creates a quaternary stereocenter at the C3 position, which makes the molecule a synthetically interesting and valuable intermediate.

The research relevance of this compound lies in its potential as a precursor for the synthesis of more complex, biologically active molecules. Chiral piperidine-3-carboxylate esters, in general, are important intermediates in the pharmaceutical industry. encyclopedia.pubontosight.ai The specific "(S)" stereoconfiguration and the presence of the methyl group provide a defined three-dimensional structure that can be used to construct target molecules with high stereochemical control. While detailed research findings specifically on this compound are not extensively documented in broad literature, its structural class points to its utility in areas where stereospecificity is paramount. Its physical and chemical properties are summarized in the table below.

| Property | Value |

|---|---|

| Chemical Formula | C10H19NO2 chemheterocycles.com |

| Molecular Weight | 185.263 g/mol chemheterocycles.com |

| CAS Number | 186329-41-7 chemheterocycles.com |

| Appearance | Colorless to pale-yellow liquid chemheterocycles.com |

| Solubility | Soluble in common organic solvents (e.g., ethanol (B145695), dichloromethane) chemheterocycles.com |

Historical Trajectories of Research on Nipecotate Esters and Related Analogues

The study of nipecotate esters, which are esters of piperidine-3-carboxylic acid (nipecotic acid), has a significant history rooted in neuroscience. Ethyl nipecotate (ethyl-piperidine-3-carboxylate), a closely related analogue without the 3-methyl group, is recognized primarily as a gamma-aminobutyric acid (GABA) reuptake inhibitor. nih.gov This activity made it a valuable tool for research in diseases associated with dysfunctions in GABAergic neurotransmission. nih.gov

Historically, the synthesis of nipecotic acid and its esters was a key step in creating molecules that could modulate GABA levels in the brain. The development of methods to resolve racemic mixtures to obtain optically pure enantiomers, such as (S)-Ethyl nipecotate, represented a significant advancement. researchgate.net This allowed researchers to investigate the stereospecific requirements of GABA transporters and other biological targets. The synthesis of various nipecotate ester analogues, including those with aryl substitutions, was explored in the development of precursors for complex molecules like morphine analogs. google.com More recently, research has focused on using nipecotate derivatives as scaffolds, attaching them to other pharmacologically active moieties, such as antioxidants, to create multi-targeting molecules for neurodegenerative diseases. nih.gov The rich history of nipecotate esters underscores the enduring importance of the piperidine-3-carboxylate framework in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-3-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNANFKKPVLUIBX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CCCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Ethyl 3 Methylpiperidine 3 Carboxylate and Its Analogues

Strategies for Enantioselective Synthesis

The creation of the chiral quaternary center in (S)-Ethyl 3-methylpiperidine-3-carboxylate presents a significant synthetic challenge. Various asymmetric synthesis strategies have been developed to address this, ranging from catalyst-controlled reactions to the use of chiral starting materials. These methods are designed to selectively produce the desired (S)-enantiomer, avoiding the formation of a racemic mixture that would require subsequent separation.

Asymmetric Diels-Alder Reactions in Chiral Auxiliary Approaches

The Diels-Alder reaction, a powerful tool for constructing six-membered rings, can be rendered asymmetric through the use of chiral auxiliaries. mdpi.com This strategy involves temporarily attaching a chiral molecule to the dienophile or diene to direct the cycloaddition stereoselectively. For the synthesis of piperidine (B6355638) precursors, an aza-diene or a dienophile containing a nitrogen substituent is typically employed. acs.orgnih.gov

In a common approach, an α,β-unsaturated ester is derivatized with a chiral auxiliary, such as an Evans oxazolidinone or an Oppolzer sultam. harvard.edu The auxiliary shields one face of the dienophile, forcing the diene to approach from the less sterically hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters in the cycloadduct. The reaction is often promoted by a Lewis acid, which coordinates to the chiral auxiliary and the dienophile, enhancing its reactivity and locking it into a specific conformation to maximize stereochemical induction. nih.gov After the cycloaddition, the chiral auxiliary is cleaved under mild conditions, yielding the enantiomerically enriched cyclic product, which can then be converted to the target piperidine derivative through further transformations.

Table 1: Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

| Chiral Auxiliary | Typical Dienophile | Lewis Acid Catalyst | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Evans Oxazolidinone | N-Acyloxazolidinone | Et₂AlCl, TiCl₄ | >90% |

| Oppolzer's Sultam | N-Acryloylsultam | TiCl₄, EtAlCl₂ | >95% |

Diastereomeric Resolution Techniques for Stereoisomer Separation

When an enantioselective synthesis is not employed, the resulting racemic mixture of ethyl 3-methylpiperidine-3-carboxylate must be separated into its constituent enantiomers. Diastereomeric resolution is a classical and effective method for achieving this. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com

Because diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. google.com For piperidine derivatives, which are basic, chiral acids are commonly used as resolving agents. Examples include di-benzoyl-L-tartaric acid, (S)-mandelic acid, or O,O'-di-p-toluoyl-L-tartaric acid. google.comgoogle.com Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure (S)-piperidine ester. google.com The efficiency of the resolution depends heavily on the choice of resolving agent and the crystallization conditions.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Application Example |

|---|---|---|

| (R,R)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |

| Di-benzoyl-L-tartaric acid | Chiral Acid | Formation of diastereomeric salts with piperidines google.com |

| (S)-Mandelic Acid | Chiral Acid | Separation of enantiomeric amines google.com |

Reductive Amination Protocols for Stereoselective Ester Formation

Reductive amination is a versatile method for forming C-N bonds and is a key step in the synthesis of many piperidines. In the context of producing this compound, a stereoselective reductive amination can be employed to construct the piperidine ring from an acyclic precursor. This typically involves the intramolecular cyclization of a δ-amino keto-ester or a related substrate.

The strategy begins with a chiral acyclic precursor containing the necessary carbon framework and the desired stereochemistry at the eventual C3 position. The cyclization is achieved by forming an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent is critical for controlling the stereoselectivity of the ring closure. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netpurdue.edu By carefully designing the substrate and selecting the appropriate reaction conditions, the cyclization can be directed to form the desired cis or trans relationship between substituents on the newly formed ring, leading to the stereoselective formation of the target ester. google.com

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates the existing stereocenters of the starting material into the final target molecule, avoiding the need for asymmetric induction or resolution.

L-Malic acid is an attractive chiral building block due to its low cost and the presence of a stereocenter with a defined configuration. x-mol.net The synthesis of chiral piperidines from L-malic acid involves a multi-step sequence that transforms the functional groups of the starting material into the piperidine ring system. koreascience.kr

A typical synthetic route might begin with the conversion of L-malic acid into a suitable intermediate, such as a protected hydroxy ester. researchgate.net The carboxyl and hydroxyl groups are then manipulated through a series of reactions, including reductions, oxidations, and nucleophilic substitutions, to build the carbon skeleton of the target piperidine. The nitrogen atom is introduced at an appropriate stage, often via an azide (B81097) or an amine, followed by a cyclization step to form the heterocyclic ring. This strategy ensures that the stereochemistry originating from L-malic acid is transferred to the final product, yielding the (S)-enantiomer with high optical purity. researchgate.net

Biocatalysis offers an environmentally friendly and highly selective method for asymmetric synthesis. Baker's yeast (Saccharomyces cerevisiae) contains a variety of oxidoreductase enzymes that can catalyze the stereoselective reduction of prochiral ketones and β-ketoesters. nih.govacgpubs.org

In the synthesis of this compound, a precursor such as ethyl 3-methyl-5-oxopentanoate could be subjected to a baker's yeast reduction. The yeast enzymes would stereoselectively reduce the ketone to a hydroxyl group, creating a chiral center with a high degree of enantiomeric excess (ee). researchgate.netmdpi.com This chiral alcohol is a versatile intermediate that can be further elaborated to the target piperidine. For example, the hydroxyl group can be converted into a leaving group and displaced by a nitrogen nucleophile in an intramolecular cyclization. The stereochemistry established during the enzymatic reduction step dictates the final configuration of the C3 center in the piperidine ring. The efficiency and stereoselectivity of the reduction can often be influenced by reaction conditions such as temperature, substrate concentration, and the use of additives. acgpubs.org

Table 3: Summary of Synthetic Strategies

| Strategy | Key Principle | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Diels-Alder | Use of a chiral auxiliary to direct cycloaddition. | High diastereoselectivity, predictable stereochemistry. | Requires addition and removal of the auxiliary, cost of auxiliary. |

| Diastereomeric Resolution | Separation of enantiomers via diastereomeric salt formation. google.com | Applicable to racemic mixtures, well-established technique. | Maximum theoretical yield is 50%, can be labor-intensive. |

| Reductive Amination | Intramolecular cyclization of a chiral acyclic precursor. | Convergent, can create multiple bonds in one step. | Requires a pre-existing stereocenter in the precursor. |

| Chiral Pool (L-Malic Acid) | Utilizes the inherent chirality of a natural starting material. koreascience.kr | High enantiopurity, low cost of starting material. | Can involve lengthy multi-step syntheses. |

Enantiopure Alkylpiperidines as Precursors

The synthesis of complex chiral molecules such as this compound can conceptually begin from simpler, already stereochemically-defined building blocks. The use of enantiopure alkylpiperidines as precursors is a strategy that leverages the existing chirality of a starting material to build more complex targets. This approach can simplify the synthetic route by avoiding the need for asymmetric synthesis or chiral resolution at a later stage.

One general and powerful method for obtaining enantiopure piperidine derivatives is through kinetic resolution. This technique separates a racemic mixture by selectively reacting one enantiomer at a faster rate, leaving the other enantiomer unreacted. For instance, the base n-BuLi, in conjunction with the chiral ligand sparteine, has been successfully used in the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. This process yields both the reacted and the unreacted starting materials with high enantiomeric purity. Such enantioenriched piperidines can then be further functionalized. Enzymatic kinetic resolution is another effective strategy, as demonstrated with compounds like 2-piperidineethanol, to resolve racemic mixtures and provide access to enantiopure piperidine scaffolds.

While a direct documented synthesis of this compound from a pre-existing enantiopure alkylpiperidine is not prominently detailed in the literature, the principle remains a cornerstone of asymmetric synthesis. The general approach would involve the C3-functionalization of a suitable (S)-3-methylpiperidine precursor, followed by carboxylation and esterification to yield the target compound, preserving the initial stereochemistry.

Salen-Mediated Hydrolytic Kinetic Resolution in Precursor Synthesis

The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is a highly effective and widely applicable method for producing enantioenriched epoxides and 1,2-diols. nih.gov These chiral products are valuable intermediates for the synthesis of a vast array of complex molecules. The HKR method is noted for its practical advantages, including the use of water as a reactant and the requirement of only low loadings of a recyclable and commercially available catalyst. nih.gov Its remarkable scope allows for the resolution of a wide variety of epoxides with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov

The mechanism of the (salen)Co(III)-catalyzed HKR is understood to be a cooperative bimetallic process. nih.gov In the rate-determining step, one cobalt complex functions as a Lewis acid to activate the epoxide, while a second cobalt complex delivers the hydroxide (B78521) nucleophile. nih.gov This sophisticated mechanism is the basis for the high stereoselectivity observed. nih.gov

In the context of synthesizing precursors for this compound, HKR can be employed to generate chiral epoxides. These epoxides can then be elaborated through nucleophilic ring-opening and subsequent cyclization steps to construct the chiral piperidine ring with the desired stereochemistry at the C3 position. For example, a suitably substituted chiral epoxide could be opened by an amine-containing nucleophile, setting the stage for an intramolecular cyclization to form the piperidine core. The stereocenter established by the HKR of the epoxide precursor would be transferred to the final piperidine product.

Palladium-Catalyzed Azide Reduction Cyclization

A notable strategy for the construction of functionalized piperidines involves a palladium-catalyzed cyclization that incorporates an azide reduction. This method provides a powerful means for the diastereoselective synthesis of piperidine rings from acyclic precursors.

Researchers have demonstrated the diastereoselective reductive cyclization of amino acetals, which are themselves prepared via the nitro-Mannich reaction. researchgate.net In this two-step sequence, the initial diastereoselective Mannich reaction between functionalized acetals and imines establishes the stereochemistry of the molecule. researchgate.net This stereochemistry is then preserved during the subsequent palladium-catalyzed reductive cyclization step, which transforms the linear precursor into the final piperidine ring. researchgate.net This tandem approach showcases how stereocenters can be carefully installed in an acyclic molecule and then carried through a robust cyclization to create a complex heterocyclic product.

Asymmetric Synthesis via Nitro-Mannich/Reduction Cyclization

The combination of a nitro-Mannich reaction followed by a reductive cyclization represents a potent strategy for the asymmetric synthesis of piperidines bearing multiple stereocenters. researchgate.net This method allows for precise control over the stereochemical outcome of the final cyclic product.

The key to this approach is the initial diastereoselective nitro-Mannich reaction. This reaction, for instance between a β-aryl or β-heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine, produces β-nitro-amines with good to excellent diastereoselectivity. researchgate.net The newly formed stereocenters are controlled in this step. The subsequent reductive cyclization of the β-nitro-amine intermediate, often facilitated by reagents such as Boron trifluoride etherate (BF₃·OEt₂) and Triethylsilane (Et₃SiH), leads to the formation of the piperidine ring. researchgate.net This process yields stereochemically pure piperidines after purification, demonstrating a reliable method for constructing piperidines with three contiguous stereocenters at the 2-, 3-, and 4-positions. researchgate.net

Ring-Forming Reactions for Piperidine Core Construction

The construction of the piperidine core is a central challenge in the synthesis of molecules like this compound. Various ring-forming reactions, or cyclization strategies, have been developed to address this, ranging from alkene functionalization to radical-mediated processes.

Alkene Cyclization Strategies, Including Oxidative Amination

Alkene cyclization provides a direct route to the piperidine skeleton by forming C-N or C-C bonds from a linear precursor containing a double bond. Oxidative amination of non-activated alkenes is one such powerful strategy. For example, a gold(I)-catalyzed reaction has been developed for the difunctionalization of a double bond, which simultaneously forms the N-heterocycle and introduces an oxygen-containing substituent. nih.gov This method allows for the efficient construction of substituted piperidines from simple alkene-containing amines. nih.gov

Palladium catalysis is also widely employed in alkene cyclization. The aza-Wacker-type reaction, an intramolecular oxidative amination, has been used to forge new C-N bonds and create bicyclic piperidine-containing structures under mild conditions with oxygen as the terminal oxidant. semanticscholar.org Another approach involves the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which provides access to chiral β-acetoxylated piperidines with high levels of chemo-, regio-, and enantioselectivity. organic-chemistry.org

Radical-Mediated Amine Cyclization Processes

Radical cyclizations offer an alternative and effective pathway to the piperidine core, often proceeding under mild conditions and tolerating a wide range of functional groups. organic-chemistry.orgmdpi.com These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

One such method is the radical intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II) complexes to produce piperidines in good yields. mdpi.com Another strategy involves the intramolecular cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org Furthermore, radical cyclization of substrates like 7-substituted-6-aza-8-bromooct-2-enoates has been shown to be an effective approach for creating 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of such reactions can sometimes be enhanced by the choice of the radical mediator, such as using tris(trimethylsilyl)silane. organic-chemistry.org These radical-based methods are a key part of the synthetic chemist's toolkit for building complex heterocyclic systems. nih.gov

Intramolecular Amination of Boronic Esters

The synthesis of piperidine rings through the intramolecular amination of boronic esters represents a modern approach in heterocyclic chemistry. This method leverages the reactivity of organoboron compounds to facilitate C-N bond formation. One notable strategy involves the intramolecular cyclization of ω-azidoalkyl boronic esters. rsc.org In this process, the terminal azide group acts as the nitrogen source, and the cyclization is typically promoted by a Lewis acid, such as boron trichloride. Upon reaction, an intermediate is formed which, after hydrolysis, yields the desired piperidine structure. rsc.org

Another related approach is the Chan-Lam coupling reaction, which can be applied to benzylic and allylic boronic esters with primary and secondary anilines to form alkyl amine products. organic-chemistry.org While typically an intermolecular reaction, the principles can be extended to intramolecular cyclizations. Optimization of these reactions often involves copper catalysts like Cu(OAc)₂, a base such as Cs₂CO₃, and a suitable solvent system, for instance, a methanol-pyridine mixture. organic-chemistry.org These reactions are valuable for their ability to tolerate a wide range of functional groups. organic-chemistry.org

A further variation is the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, which can be considered a related transformation for forming substituted piperidines. nih.gov This redox-neutral reaction utilizes a palladium catalyst with a chiral P-O ligand to achieve high selectivity. nih.gov The versatility of the C-B bond in the resulting products allows for subsequent functionalization, making these methods powerful tools in complex molecule synthesis. nih.gov

One-Pot Cyclization/Reduction Cascade Methods

One-pot cascade reactions offer significant advantages in chemical synthesis by improving efficiency, reducing waste, and simplifying purification processes. Several such methods have been developed for the synthesis of piperidine derivatives.

One effective one-pot protocol begins with halogenated amides to construct piperidine rings. mdpi.com This tandem process integrates amide activation, reduction of the resulting iminium ion, and subsequent intramolecular nucleophilic substitution. nih.govmdpi.com The reaction is typically initiated by activating the amide with an agent like Trifluoromethanesulfonic anhydride, followed by reduction with a hydride source such as sodium borohydride. nih.govmdpi.com This method is notable for its mild conditions and avoidance of metal catalysts. mdpi.com

Biocatalytic cascades have also emerged as a powerful strategy. manchester.ac.ukmanchester.ac.uk An enzymatic one-pot system involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can produce enantiomerically pure chiral piperidines from keto acids or keto aldehydes. manchester.ac.ukmanchester.ac.uk Each enzyme performs a specific transformation with high chemo-, regio-, and stereoselectivity, leading to the final product in high conversion and enantiomeric excess. manchester.ac.uk

Another approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This reaction proceeds through an acid-mediated functionalization of the alkyne, leading to an enamine and then an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov

| Cascade Method | Starting Material | Key Reagents/Catalysts | Key Transformations | Ref. |

| Halogenated Amide Cascade | Halogenated Amides | Trifluoromethanesulfonic anhydride, NaBH₄ | Amide activation, Iminium ion reduction, Intramolecular cyclization | nih.govmdpi.com |

| Biocatalytic Cascade | Keto acids / Keto aldehydes | CAR, ω-TA, IRED enzymes | Acid reduction, Transamination, Imine reduction | manchester.ac.uk |

| Reductive Hydroamination | Alkynes with a pendant amino group | Acid | Enamine/Iminium ion formation, Reduction, Cyclization | nih.gov |

Selective Lactam Formation via Desymmetrization Approaches

Asymmetric desymmetrization is a powerful strategy for creating chiral molecules from prochiral or meso starting materials. This approach has been applied to the synthesis of piperidine precursors, specifically chiral lactams.

One method involves the desymmetrization of prochiral substrates through selective lactam formation. nih.gov This strategy has been extended to the synthesis of γ-secretase modulators, highlighting its utility in medicinal chemistry. nih.gov An organocatalytic enantioselective intramolecular aza-Michael reaction represents another desymmetrization process. nih.gov Using a chiral amine catalyst, such as a derivative of quinine, this method can produce enantiomerically enriched disubstituted piperidines from suitable prochiral precursors. nih.gov

The intramolecular Schmidt reaction of 2-substituted ketones can also be controlled to selectively form bridged bicyclic lactams. unc.edu The regiochemistry of the ring expansion is directed by stabilizing interactions in a key intermediate, allowing for the formation of complex lactam structures that would be difficult to access otherwise. unc.edu Furthermore, the cyclodehydration of achiral aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams, which can then be converted into enantiopure piperidines. rsc.org

| Desymmetrization Strategy | Substrate Type | Key Feature | Product | Ref. |

| Selective Lactam Formation | Prochiral diesters/diamides | Enzymatic or catalytic differentiation of prochiral groups | Chiral Lactam | nih.gov |

| Intramolecular aza-Michael | Prochiral α,β-unsaturated esters | Organocatalytic enantioselective cyclization | Enantioenriched Piperidine | nih.gov |

| Intramolecular Schmidt Reaction | 2-substituted cyclic ketones | Regiochemical control via cation–π interaction | Bridged Bicyclic Lactam | unc.edu |

| Chiral Auxiliary Cyclodehydration | Achiral aryl-δ-oxoacids | Use of (R)-phenylglycinol | Chiral Bicyclic Lactam | rsc.org |

Functionalization and Derivatization Strategies

Alkylation Reactions of Ethyl Nipecotate

Ethyl nipecotate, or ethyl piperidine-3-carboxylate, is a key intermediate for the synthesis of more complex piperidine derivatives. Alkylation reactions are commonly employed to introduce substituents at the nitrogen atom (N-alkylation) or the carbon atoms of the piperidine ring (C-alkylation). wikipedia.org

N-alkylation is a straightforward process often achieved by reacting ethyl nipecotate with an alkyl halide in the presence of a base. wikipedia.org Another method is reductive amination, where the secondary amine of the piperidine ring reacts with an aldehyde or ketone in the presence of a reducing agent to form an N-substituted product. For instance, reaction with aqueous formaldehyde (B43269) and a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere yields N-methylated piperidines. google.com

C-alkylation at the carbon adjacent to the ester group (the α-carbon) is also a critical transformation, though it requires careful control of reaction conditions to achieve selectivity. This is further discussed in the context of stereoselective methods.

Stereoselective Alpha-Alkylation

Achieving stereocontrol during the α-alkylation of piperidine-3-carboxylates is essential for synthesizing specific enantiomers of compounds like this compound. This process involves the formation of a quaternary stereocenter, which is a significant synthetic challenge.

Stereoselective α-alkylation often relies on the use of chiral auxiliaries or catalysts. The general strategy involves deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate, which then reacts with an electrophile (e.g., methyl iodide). The stereochemical outcome is directed by the chiral auxiliary, which is subsequently removed to yield the desired enantiomerically enriched product.

While direct literature on the stereoselective alpha-alkylation of ethyl nipecotate to give the title compound is sparse in the provided search results, the principles are well-established in organic synthesis. For related systems, such as the synthesis of α-alkoxyketones, ketimines are formed and deprotonated to create 1-azaallylic anions that react with alkyl halides. rsc.org The regioselectivity and stereoselectivity of such reactions depend on the specific substrate, base, and reaction conditions. rsc.org The development of catalytic asymmetric methods for the α-alkylation of cyclic amino acid esters remains an active area of research, aiming to provide efficient access to chiral piperidines with quaternary centers.

Alpha-Arylation of Ester Enolates

The formation of a carbon-carbon bond between an aromatic ring and the alpha-carbon of an ester is a significant transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the α-arylation of ester enolates. These methods typically involve the reaction of an aryl halide with a metal enolate in the presence of a palladium catalyst and a suitable ligand.

One of the key challenges in this area has been the development of catalysts that are active for a broad range of substrates. Early methods often required the use of strong bases and were limited to specific types of esters and aryl halides. However, the development of sterically hindered and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction. These ligands facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired product.

Several palladium-catalyzed routes for the α-arylation of esters have been developed, including those that utilize alkali metal enolates and those that proceed via transmetalation with zinc enolates. organic-chemistry.org The use of zinc enolates has proven to be particularly advantageous, as it allows for the arylation of a wider range of esters, including those with base-sensitive functional groups. berkeley.edu The reactions can often be carried out under milder conditions and with greater functional group tolerance. berkeley.edu The versatility of this methodology has been demonstrated in the synthesis of various complex molecules, including isoquinoline (B145761) derivatives. rsc.orgrsc.org

Table 1: Key Developments in Palladium-Catalyzed α-Arylation of Ester Enolates

| Catalyst System | Key Features | Reference |

| Pd complex with electron-rich biphenyl (B1667301) phosphine ligands | High activity and selectivity for α-arylation of ketones. | organic-chemistry.org |

| Xantphos / Pd₂(dba)₃ with K₃PO₄ | Enables arylation of ketones with base-sensitive groups. | organic-chemistry.org |

| Pd(OAc)₂ / ligand / K₃PO₄ | Successful for the arylation of 1,3-diketones. | organic-chemistry.org |

| Q-phos or {[P(t-Bu)₃]PdBr}₂ with zinc enolates | High yields for α-arylation of various esters with functionalized bromoarenes. | berkeley.edu |

N-Alkylation Procedures

The N-alkylation of piperidine derivatives is a fundamental reaction for introducing substituents onto the nitrogen atom, thereby modifying the compound's properties. A common method involves the reaction of the piperidine with an alkyl halide. researchgate.net The choice of base and solvent is crucial for controlling the extent of alkylation and minimizing side reactions, such as the formation of quaternary ammonium (B1175870) salts. researchgate.net

Several strategies can be employed to achieve successful N-alkylation:

Use of a weak base: To favor monoalkylation, the reaction can be performed without a strong base, allowing the acid formed during the reaction to accumulate and slow down further alkylation. researchgate.net

Controlled addition of alkyl halide: Slowly adding the alkyl halide to a solution of the piperidine ensures that the piperidine remains in excess, reducing the likelihood of dialkylation. researchgate.net

Use of a non-nucleophilic base: Bases like N,N-diisopropylethylamine (Hünig's base) can be used to scavenge the acid produced without competing with the piperidine as a nucleophile. researchgate.net

Alternative alkylating agents: Besides alkyl halides, other electrophiles can be used for N-alkylation.

Reductive amination: This method provides another route to N-alkylated piperidines.

Table 2: Common Conditions for N-Alkylation of Piperidines

| Reagents | Conditions | Key Considerations | Reference |

| Alkyl bromide or iodide, anhydrous acetonitrile (B52724) | Room temperature, slow addition of alkyl halide | Minimizes dialkylation | researchgate.net |

| Alkylating agent, K₂CO₃, dry DMF | Stirring at room temperature | Optimization of conditions may be needed | researchgate.net |

| Alkylating agent, NaH, dry DMF | 0°C to room temperature | NaH is a strong base, handle with care | researchgate.net |

| Alkyl halide, N,N-diisopropylethylamine, anhydrous acetonitrile | Room temperature | Good for complex amines, yields may be moderate | researchgate.net |

Amide Formation Reactions

The conversion of the ester functionality in this compound to an amide is a common derivatization. This transformation is typically achieved by reacting the ester with an amine. The direct reaction of an ester with an amine to form an amide can be slow and often requires heating. libretexts.org

More commonly, the carboxylic acid corresponding to the ester is coupled with an amine using a coupling agent. A wide variety of coupling reagents are available to facilitate amide bond formation. nih.govgrowingscience.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.govacgpubs.org Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired outcome. growingscience.com

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the amide. scribd.com

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. uobasrah.edu.iq While this compound itself does not have a primary amine to form a Schiff base directly, its derivatives containing a primary amino group can undergo this reaction. For instance, if the ester group were converted to an aminoethyl group, this derivative could then react with various aldehydes.

The formation of Schiff bases is often catalyzed by an acid or a base. nih.gov Piperidine itself can act as a catalyst in these reactions. jptcp.comresearchgate.net The reaction typically involves refluxing an alcoholic solution of the amine and the carbonyl compound. nih.gov The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. nih.gov

The synthesis of Schiff bases is a versatile reaction, and a wide variety of aldehydes and ketones can be used to generate a diverse range of products. jptcp.comnih.gov These compounds have applications in various fields, including coordination chemistry and materials science. uobasrah.edu.iq

General Derivatization for Analytical Elucidation

Derivatization is a technique used in chemical analysis to convert an analyte into a product that is easier to detect or separate. For a compound like this compound, derivatization can be employed to enhance its properties for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For GC analysis, derivatization is often used to increase the volatility and thermal stability of the analyte. For HPLC, derivatization can be used to introduce a chromophore or fluorophore to improve UV or fluorescence detection, or to change the polarity of the molecule to improve its chromatographic behavior.

Common derivatization strategies for compounds containing amine and carboxylic acid functionalities (or their ester equivalents) include:

Acylation: The piperidine nitrogen can be acylated to form an amide.

Alkylation: The piperidine nitrogen can be alkylated as previously discussed.

Silylation: This is a common technique for GC analysis to increase volatility.

Esterification/Amidation of the carboxyl group: The ethyl ester can be transesterified or converted to an amide with a reagent that imparts desirable analytical properties. For example, derivatization of the carboxyl group of peptides with piperazine-based reagents has been shown to improve their detection in mass spectrometry. nih.gov

The choice of derivatization reagent depends on the analytical technique being used and the specific functional groups present in the molecule. nih.gov

Purification and Yield Optimization Methodologies

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For piperidine derivatives, the choice of solvent is critical. A patent for the preparation of ethyl 2-oxo-3-piperidinecarboxylate suggests that suitable solvents for recrystallization include ethanol (B145695), isopropanol, butanol, ethyl acetate, butyl acetate, petroleum ether, and methyl t-butyl ether, or mixtures thereof. google.com

The process of recrystallization involves:

Dissolving the crude product: The impure solid is dissolved in a minimum amount of a suitable hot solvent.

Filtering the hot solution: If there are insoluble impurities, the hot solution is filtered to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly, causing the desired compound to crystallize out while the more soluble impurities remain in the solution.

Isolation of crystals: The crystals are collected by filtration.

Washing and drying: The collected crystals are washed with a small amount of cold solvent to remove any remaining mother liquor and then dried.

The efficiency of recrystallization in terms of yield can be optimized by carefully selecting the solvent and by controlling the rate of cooling. Slow cooling generally leads to larger and purer crystals.

Chromatographic Separations for Isomer Purity

The synthesis of specific stereoisomers of ethyl 3-methylpiperidine-3-carboxylate and its analogues necessitates robust methods for the separation and purification of the desired isomer from a mixture. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are pivotal in achieving high enantiomeric and diastereomeric purity. These methods rely on the differential interaction of isomers with a stationary phase, allowing for their effective separation.

High-Performance Liquid Chromatography (HPLC) has proven to be a versatile and indispensable technique for the analysis and purification of chiral compounds like piperidine derivatives. nih.govsemanticscholar.org The separation of enantiomers is typically achieved by using a chiral stationary phase (CSP) that creates a chiral environment. The transient formation of diastereomeric complexes between the enantiomers and the CSP results in different retention times, enabling their separation. preprints.org

For analogues such as ethyl (3S)-piperidine-3-carboxylate, a reverse-phase (RP) HPLC method has been described. sielc.com This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com The conditions for such a separation are detailed below.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Detection | Not specified (MS-compatible with formic acid) | sielc.com |

| Application | Analytical and preparative separation | sielc.com |

In addition to chiral HPLC, other chromatographic techniques are employed to separate isomers of related piperidine structures. For instance, flash column chromatography is a standard method used for the purification of synthetic intermediates and final products. In the synthesis of various substituted piperidines, flash column chromatography on silica (B1680970) gel is frequently used to separate diastereomers or to purify the desired product from reaction byproducts. rsc.orgacs.org However, challenges can arise, such as lower recovery of alkylamines during silica gel chromatography. acs.org

A patent describing the separation of optical isomers of racemic 3-alkylpiperidine-carboxylic acid ethyl esters highlights a process that yields high enantiomeric purity. google.com This process results in the isolation of the (R)-isomer with an enantiomeric purity of 98.5%. google.com

For piperidine derivatives that lack a suitable chromophore for UV detection in HPLC, a pre-column derivatization technique can be employed. nih.gov This involves reacting the analyte with a derivatizing agent to introduce a chromophore, making it detectable by UV. This approach was successfully used for the chiral HPLC estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride, where resolution between the enantiomers was greater than 4.0 using a Chiralpak AD-H column. nih.gov

The selection of the chromatographic method, including the choice of stationary phase, mobile phase, and detection method, is critical for achieving the desired level of purity for this compound and its analogues.

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride | nih.gov |

| Technique | Pre-column derivatization with p-toluenesulfonyl chloride | nih.gov |

| Column | Chiralpak AD-H | nih.gov |

| Mobile Phase | 0.1% diethyl amine in ethanol | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 228 nm | nih.gov |

| Resolution | > 4.0 | nih.gov |

Stereochemical Investigations and Control in Piperidine 3 Carboxylate Systems

Enantiomeric Excess Determination and Control

The enantiomeric purity of a chiral compound is quantified by its enantiomeric excess (ee), a measure of the predominance of one enantiomer over the other. In the context of synthesizing (S)-Ethyl 3-methylpiperidine-3-carboxylate, achieving high enantiomeric excess is a key objective.

The synthesis of enantiomerically pure piperidines often involves multi-step sequences where the stereochemical integrity must be maintained or enhanced at each stage. Asymmetric synthesis strategies are commonly employed to introduce the desired chirality. For instance, the synthesis of chiral 3,3-disubstituted piperidine (B6355638) derivatives can be achieved through the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The stereochemical outcome is highly dependent on the choice of the starting lactam's configuration and the sequence of substituent introduction, allowing for high stereoselectivity in the creation of the quaternary stereocenter.

Another approach involves the catalytic enantioselective synthesis of 3-substituted piperidines from pyridine (B92270) precursors. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can yield 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. While specific data for this compound is not detailed in the literature, the principles of these methods are directly applicable.

The enantiomeric excess of piperidine derivatives is typically determined using chiral High-Performance Liquid Chromatography (HPLC). For compounds lacking a chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to facilitate UV detection. The choice of chiral stationary phase (CSP) is crucial for achieving separation of the enantiomers.

Table 1: Chiral HPLC Conditions for the Analysis of a Piperidine Derivative

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol (B145695) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution | > 4.0 |

Note: This table represents typical conditions for the analysis of a related chiral piperidine and serves as an illustrative example.

The stereochemical integrity of the C3 center in piperidine-3-carboxylates can be compromised by epimerization, particularly under basic conditions. The acidic proton alpha to the carboxylate group can be abstracted by a base to form a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to racemization or epimerization.

The choice of base and reaction temperature can significantly influence the extent of epimerization. Strong, non-nucleophilic bases at low temperatures are often preferred to minimize this side reaction. For example, in the synthesis of related 4a-aryldecahydroisoquinolines from nipecotate precursors, various alkaline catalyzed procedures were tested to control the formation of cis and trans isomers. It was found that sodium methoxide (B1231860) in methanol (B129727) provided a rapid reaction with a trans/cis ratio of 87/13. nih.gov This highlights the critical role of the base-solvent system in controlling stereochemical outcomes. nih.gov

Table 2: Effect of Base on the Diastereomeric Ratio in a Related Cyclization Reaction nih.gov

| Base/Solvent | Reaction Time | Diastereomeric Ratio (trans/cis) |

| NaH/THF | 2-5 days | Substantial cis isomer |

| CH₃ONa/CH₃OH | 1 hour | 87/13 |

This data is for a related nipecotate cyclization and illustrates the principle of base effects on stereoisomeric integrity. nih.gov

Diastereoselective Synthesis and Isomer Control

When a second chiral center is introduced into the piperidine ring, the focus shifts to controlling the formation of diastereomers. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.

The control of diastereomeric ratios is a central theme in the synthesis of substituted piperidines. One common strategy involves the hydrogenation of substituted pyridines. The diastereoselectivity of this reduction is often influenced by the catalyst and the substitution pattern on the pyridine ring. For instance, the hydrogenation of disubstituted pyridines can lead to the preferential formation of cis-piperidines. ontosight.ai

Subsequent N-protection and further functionalization can also proceed with varying degrees of diastereoselectivity. The inherent conformational preferences of the piperidine ring and the steric bulk of existing substituents play a crucial role in directing the approach of incoming reagents.

Epimerization can be strategically employed to convert a more readily available diastereomer into a less accessible, often thermodynamically more stable, one. Base-mediated epimerization is a common method. By treating a piperidine with a base, an enolate is formed at the carbon bearing the carboxylate group. Allowing this intermediate to equilibrate, followed by kinetic or thermodynamic protonation, can lead to a change in the stereochemistry at that center.

For example, cis-methyl substituted pipecolinates can be converted to their trans-diastereoisomers through base-mediated epimerization. ontosight.ai This process is driven by the relief of unfavorable 1,3-diaxial interactions in the cis isomer, leading to the more stable trans configuration. ontosight.ai

More recent developments include light-mediated epimerization techniques. A combination of photocatalysis and hydrogen atom transfer (HAT) can be used to epimerize readily accessible piperidines to their more stable diastereomers with high selectivity. This method has been shown to be effective for a wide range of substituted piperidines.

Conformational Analysis of the Piperidine Ring System

The piperidine ring typically adopts a chair conformation, which minimizes torsional and steric strain. However, the presence of substituents can influence the ring's conformation and the preferred orientation of these substituents (axial vs. equatorial).

In the case of 3-substituted piperidines like this compound, the substituents at the C3 position will have a significant impact on the conformational equilibrium. The ethyl carboxylate and methyl groups will compete for the more sterically favorable equatorial position. The relative conformational energies of these groups will determine the predominant chair conformation.

For a related compound, ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, X-ray crystallography revealed that the piperidine ring adopts a twisted boat conformation. acs.org In this structure, the phenyl groups at C2 and C6 are in axial and equatorial positions, respectively, while the methyl group at C5 is equatorial. acs.org This demonstrates that significant substitution can lead to deviations from the typical chair conformation.

Twisted Boat Conformations in Substituted Piperidines

While the chair conformation is predominant for most piperidine systems, significant steric hindrance can force the ring into higher-energy conformations, such as the twisted boat form. ias.ac.in For N-acyl piperidines with a 2-substituent, for example, the twist-boat conformation is estimated to be about 1.2-2.0 kcal/mol less favorable than the most stable chair conformation. nih.govacs.org The introduction of bulky substituents can create significant A(1,3) strain (pseudoallylic strain) or 1,3-diaxial interactions in the chair form, making the twist-boat conformation a more accessible alternative. rsc.orgnih.gov

| Piperidine System | Conformation 1 | Conformation 2 | Approx. ΔG (kcal/mol) | Reference |

|---|---|---|---|---|

| N-Acyl-2-methylpiperidine | Chair (Axial 2-Me) | Twist-Boat | +2.0 | nih.gov |

| N-Acyl-2-methylpiperidine | Twist-Boat | Chair (Equatorial 2-Me) | -1.2 | nih.gov |

Memory of Chirality (MOC) in Stereoselective Transformations

Memory of Chirality (MOC) is a powerful strategy in asymmetric synthesis where the chirality of a starting material is temporarily stored in a chiral intermediate and then transferred to the product, even after the original stereocenter is destroyed. nih.govnih.gov This phenomenon allows for the synthesis of enantiomerically enriched compounds without the continuous presence of an external chiral source. nih.govresearchgate.net

This concept has been successfully applied to the synthesis of piperidines featuring vicinal quaternary-tertiary stereocenters. nih.gov In these transformations, an acyclic α-amino acid derivative, which contains the initial stereocenter, is used as the starting material. The process involves the generation of a configurationally labile enolate intermediate. Despite the potential for racemization, the enolate retains a "memory" of the original chirality, which directs the subsequent intramolecular cyclization reaction. nih.govresearchgate.net This intramolecular SN2' cyclization proceeds with high levels of diastereoselectivity and enantioselectivity, effectively transferring the initial chirality to the newly formed piperidine ring. nih.gov Density Functional Theory (DFT) calculations have provided mechanistic insights, suggesting that the Thorpe-Ingold effect can enhance the preservation of chirality during the reaction. nih.govresearchgate.net

| Reaction Type | Key Principle | Outcome | Reference |

|---|---|---|---|

| Intramolecular SN2' Cyclization | Chirality transfer from an α-amino ester enolate. | Excellent diastereo- and enantioselectivity in piperidine products. | nih.govresearchgate.net |

Chiral Resolution Techniques

When a stereoselective synthesis is not employed, racemic mixtures of piperidine derivatives are often produced. Chiral resolution is then required to separate the individual enantiomers. Several techniques are available for resolving compounds like ethyl 3-methylpiperidine-3-carboxylate. ontosight.ai

Enzymatic Kinetic Resolution : This method utilizes enzymes, such as lipases, which exhibit high enantioselectivity. The enzyme selectively catalyzes a reaction (e.g., hydrolysis of the ester) on one enantiomer of the racemic mixture at a much faster rate than the other. This allows for the separation of the slower-reacting enantiomer from the transformed enantiomer. whiterose.ac.uk This technique was successfully used in the preparation of a key intermediate for the β-lactamase inhibitor Avibactam. whiterose.ac.uk

Formation of Diastereomeric Salts : This classical resolution method involves reacting the racemic piperidine, which is basic, with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.gov After separation, the desired enantiomer of the piperidine can be recovered by treatment with a base.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for separating enantiomers. mdpi.com The enantiomers of the racemic mixture interact differently with the chiral environment of the column, leading to different retention times and enabling their separation. This method is often used for both purity analysis and small-scale preparative separations. mdpi.com

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | High selectivity, mild conditions. | Maximum theoretical yield is 50%; requires suitable enzyme. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. | Scalable, well-established method. | Requires suitable chiral resolving agent and solvent for crystallization. |

| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable to small quantities. | Can be costly for large-scale separation; requires method development. |

Advanced Spectroscopic and Analytical Techniques for Structural and Enantiomeric Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-Ethyl 3-methylpiperidine-3-carboxylate, various NMR experiments are employed to confirm the connectivity of atoms and assess its stereochemical integrity.

Proton NMR (¹H NMR) is used to identify the number and type of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethyl ester group, and the methyl group at the C3 position. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to confirm the molecular structure.

The ethyl group of the ester will present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group at the C3 position, being attached to a quaternary carbon, will appear as a singlet. The protons on the piperidine ring will appear as a series of complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts can be influenced by the solvent and the conformational state of the piperidine ring.

Table 1: Representative ¹H NMR Chemical Shifts for Ethyl 3-methylpiperidine-3-carboxylate Note: This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.

| Protons | Multiplicity | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine ring CH₂ (C2, C4, C5, C6) | Multiplet (m) | 1.5 - 3.0 |

| Piperidine NH | Broad Singlet (br s) | 1.0 - 2.5 |

| Ester O-CH₂-CH₃ | Quartet (q) | ~4.1 |

| C3-CH₃ | Singlet (s) | ~1.2 |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The most downfield signal is typically the carbonyl carbon of the ester group due to its deshielding environment. The quaternary carbon at the C3 position will also have a characteristic chemical shift. The remaining signals correspond to the carbons of the piperidine ring, the ethyl group, and the C3-methyl group.

Table 2: Representative ¹³C NMR Chemical Shifts for Ethyl 3-methylpiperidine-3-carboxylate Note: This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.

| Carbon Atom | Representative Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~175 |

| Ester O-C H₂-CH₃ | ~60 |

| Piperidine C2, C6 | ~45-55 |

| Piperidine C4, C5 | ~20-35 |

| Quaternary C3 | ~40 |

| C3-C H₃ | ~20-25 |

To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral shift reagent NMR is a valuable technique. Enantiomers are chemically identical and thus produce identical NMR spectra under normal conditions. However, in the presence of a chiral auxiliary, such as a Lanthanide Shift Reagent (LSR) like tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃), the enantiomers can be distinguished. libretexts.org

The chiral reagent forms transient diastereomeric complexes with the (S) and (R) enantiomers of the analyte. researchgate.net Since diastereomers have different physical properties, the corresponding nuclei in these complexes experience different magnetic environments, leading to separate signals in the NMR spectrum. libretexts.org The Lewis basic sites in this compound, namely the nitrogen atom and the ester's carbonyl oxygen, can coordinate with the chiral LSR. This interaction leads to a splitting of signals (e.g., the C3-methyl singlet or the ester methylene quartet) into two distinct sets, one for each enantiomer. The enantiomeric excess can then be calculated by integrating the corresponding signals for the (S) and (R) forms. libretexts.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are primarily used to determine the relative stereochemistry between multiple chiral centers by identifying protons that are close to each other in space.

In the case of this compound, there is only one stereocenter (C3). Therefore, NOESY is not applicable for determining relative stereochemistry, as there is no second stereocenter to relate to. However, a NOESY experiment can still be valuable for confirming the three-dimensional conformation of the piperidine ring. For instance, in a chair conformation, NOESY correlations would be expected between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions). Such correlations can help in the complete assignment of the proton signals of the piperidine ring and confirm its predominant conformation in solution.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₁₀H₁₉NO₂.

The instrument measures the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined value is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts: a secondary amine within the piperidine ring, an ester group, and alkyl C-H bonds.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The secondary amine in the piperidine ring will exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹. This peak is often broader than O-H stretches in the absence of hydrogen bonding.

C-H Stretch: The sp³ hybridized C-H bonds of the ethyl and methyl groups, as well as the piperidine ring, will show strong, sharp absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

C=O Stretch: The ester carbonyl group is a strong infrared absorber and presents a prominent, sharp peak. For saturated aliphatic esters, this stretch typically appears around 1735-1750 cm⁻¹. google.com The exact position can be influenced by the molecular environment. For example, the IR spectrum for a related compound, ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, shows this peak at 1725 cm⁻¹. google.com

C-O Stretch: The ester C-O single bond stretches result in two distinct bands. The C-O stretch associated with the carbonyl carbon and the ether oxygen (C-O-C) typically appears as a strong band between 1150-1300 cm⁻¹. libretexts.org

C-H Bend: Bending vibrations for CH₂ and CH₃ groups are expected in the fingerprint region, typically between 1350-1470 cm⁻¹. libretexts.org

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3300-3500 | Medium | N-H Stretch (Secondary Amine) |

| 2850-3000 | Strong | C-H Stretch (Alkyl sp³) libretexts.org |

| 1735-1750 | Strong, Sharp | C=O Stretch (Saturated Ester) google.com |

| 1150-1300 | Strong | C-O Stretch (Ester) libretexts.org |

Electronic Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. The utility of this technique is primarily for molecules containing chromophores—structural features with π-electrons or non-bonding electrons that can undergo relatively low-energy electronic transitions.

This compound is a saturated aliphatic compound. Its structure lacks conjugated π systems or aromatic rings, which are typical chromophores that absorb in the standard UV-Vis range (220–700 nm). libretexts.org The electronic transitions available to this molecule are:

σ → σ* transitions: These involve exciting an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. These are high-energy transitions that occur at short wavelengths, typically below 200 nm. libretexts.org

n → σ* transitions: This transition involves promoting a non-bonding (n) electron from the nitrogen or oxygen atoms to an antibonding sigma (σ) orbital. These are of lower energy than σ → σ transitions but still generally occur at the lower end of the UV spectrum, often below the cutoff of common solvents like ethanol (B145695). libretexts.org

Consequently, a UV-Visible spectrum of this compound recorded in a standard solvent like ethanol or acetonitrile (B52724) is not expected to show any significant absorption peaks above 220 nm. The absence of absorption in this region is consistent with the compound's saturated, non-conjugated structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously establishing the absolute configuration of a chiral molecule. To perform this analysis, the compound must first be grown into a single crystal of suitable quality.

If a suitable crystal of this compound or a salt derivative (e.g., hydrochloride) were obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This reveals the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of the methyl and ethyl carboxylate substituents in the solid state.

Table 3: Example Crystallographic Data Parameters Obtained from X-ray Analysis

| Parameter | Example Data for a Chiral Piperidine Derivative mdpi.com |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 9.023 Å, b = 11.615 Å, c = 18.937 Å |

| Volume (V) | 1984.6 ų |

| Calculated Density (Dcalc) | 1.166 g/cm³ |

| Final R indices | R1 = 0.0356, wR2 = 0.0866 |

Chromatographic Methods for Purity and Enantiomeric Separation

Beyond general purity assessment with UPLC, chromatographic techniques are essential for determining enantiomeric purity (or enantiomeric excess, ee). As this compound is a chiral molecule, it is crucial to separate it from its (R)-enantiomer.

Standard reverse-phase HPLC or UPLC cannot distinguish between enantiomers. Therefore, specialized chiral chromatography is required. The most common approach is to use a chiral stationary phase (CSP) in an HPLC system. These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Common CSPs are based on derivatives of cellulose (B213188), amylose, or cyclodextrins. nih.gov A mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is used to elute the sample. The separation of the two enantiomers into distinct peaks allows for the precise quantification of the enantiomeric excess of the desired (S)-enantiomer.

Alternatively, a classical resolution method can be employed, where the racemic mixture of the piperidine ester is reacted with a chiral resolving agent, such as a chiral acid like (R,R)-tartaric acid. google.com This reaction forms two diastereomeric salts which, having different physical properties, can be separated by crystallization. Following separation, the pure enantiomer can be liberated from the salt. google.com

Gas Chromatography (GC) for Chemical and Stereoisomeric Purity

Gas chromatography is a powerful tool for assessing the chemical purity of volatile and thermally stable compounds like this compound. By employing a suitable capillary column, typically with a non-polar stationary phase, the presence of any synthetic byproducts or residual starting materials can be detected and quantified. For routine purity assessments of piperidine derivatives, a common choice is a diphenyl dimethyl polysiloxane stationary phase. researchgate.net

The determination of stereoisomeric purity, specifically the ratio of diastereomers if applicable, can also be achieved using chiral GC. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, can differentiate between stereoisomers, allowing for their separation and quantification. gcms.cznih.gov While specific GC methods for the direct enantiomeric separation of this compound are not extensively detailed in publicly available literature, methods developed for similar piperidine structures can be adapted. For instance, the analysis of piperidine impurities in pharmaceutical samples has been successfully carried out using GC with headspace sampling and a DB-5 column. google.com

Table 1: Illustrative GC Parameters for Purity Analysis of Piperidine Derivatives

| Parameter | Value |

| Column | Agilent DB-5 (30m x 0.53mm x 1.50 µm) |

| Injector Temperature | 200 °C |

| Oven Program | Initial Temp: 40 °C (hold 5 min), Ramp: 20 °C/min to 230 °C (hold 10 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Carrier Gas | Nitrogen |

| Flow Rate | 5.0 mL/min |

| Split Ratio | 20:1 |

This table presents a general method for piperidine analysis and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) and Chiral SFC for Enantiomeric Ratio

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric ratio (or enantiomeric excess, e.e.) of chiral compounds. For this compound, this is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of a broad range of chiral molecules, including piperidine derivatives. mdpi.com

A reverse-phase HPLC method has been described for the analysis of the related compound, (S)-Ethyl piperidine-3-carboxylate, utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For the enantiomeric separation of 3-aminopiperidine derivatives, pre-column derivatization followed by analysis on a C18 column or a chiral column like Chiralpak AD-H has been employed. google.comgoogle.comresearchgate.net These approaches can be adapted for this compound, likely with optimization of the mobile phase composition and flow rate to achieve baseline separation of the enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. afmps.bechromatographyonline.com Chiral SFC, utilizing similar polysaccharide-based CSPs as in HPLC, is highly effective for resolving enantiomers of pharmaceutical intermediates. researchgate.netselvita.com The mobile phase in SFC typically consists of supercritical carbon dioxide and a co-solvent, such as methanol (B129727) or ethanol. The high efficiency of SFC often leads to excellent resolution of enantiomers in very short analysis times.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Ratio Determination of Piperidine Analogs

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Isopropanol/Hexane mixture (e.g., 20:80 v/v) with a small percentage of a basic additive like diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | Ambient |

Note: These are general conditions and would require method development for the specific analysis of this compound.

Liquid Chromatography (LC) for Complex Mixture Analysis

During the synthesis of this compound, and in its subsequent use in further chemical transformations, it is often necessary to analyze the compound within a complex mixture of reactants, intermediates, and byproducts. Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the premier technique for such analyses.